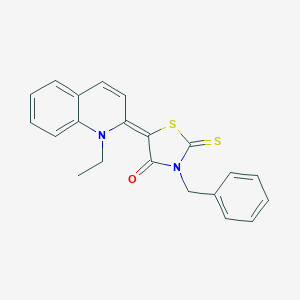![molecular formula C18H17N5O3 B249949 N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B249949.png)
N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as CEP-32496, is a small-molecule inhibitor that has been studied for its potential therapeutic applications in cancer treatment. This compound is a member of the quinazoline family of compounds, which are known to have a variety of biological activities.
Mecanismo De Acción
N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide is a potent inhibitor of the receptor tyrosine kinase MET, which is known to play a key role in cancer cell growth and survival. By inhibiting MET, N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide blocks the downstream signaling pathways that promote cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the phosphorylation of key signaling molecules, including AKT and ERK, which are known to be important in cancer cell growth and survival. In addition, it induces apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide has several advantages for use in lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro studies. It is also relatively stable and has a long half-life, allowing for sustained exposure to cells. However, one limitation is that it is not very water-soluble, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for research on N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of combination therapies that include N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide with other targeted therapies or chemotherapy agents. Another area of interest is the identification of biomarkers that can predict response to N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide, which could help to personalize treatment for individual patients. Finally, there is potential for the development of new analogs of N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide that could have improved potency or pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves a series of chemical reactions, starting with the reaction of 6-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the amide, which is then cyclized to form the quinazoline ring. The final step involves the introduction of the carbonyl group to form the final compound.
Aplicaciones Científicas De Investigación
N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been studied extensively in preclinical models of cancer, with promising results. It has been shown to inhibit the growth of a variety of cancer cell lines, including lung, breast, colon, and pancreatic cancer cells. In addition, it has been shown to be effective in vivo, with significant tumor growth inhibition observed in mouse models of cancer.
Propiedades
Fórmula molecular |
C18H17N5O3 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-[2-[(6-methylpyridine-3-carbonyl)amino]ethyl]-4-oxo-1H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C18H17N5O3/c1-11-6-7-12(10-21-11)16(24)19-8-9-20-18(26)15-22-14-5-3-2-4-13(14)17(25)23-15/h2-7,10H,8-9H2,1H3,(H,19,24)(H,20,26)(H,22,23,25) |
Clave InChI |
GRKVNQYVNUQWNZ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2 |
SMILES canónico |
CC1=NC=C(C=C1)C(=O)NCCNC(=O)C2=NC(=O)C3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)

![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)
![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)

![2-Mercapto-4-hydroxy-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine](/img/structure/B249877.png)
![N-[1-(1-adamantyl)ethyl]-N-[4-(dimethylamino)benzylidene]amine](/img/structure/B249879.png)
![2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole](/img/structure/B249881.png)
![N-(2-hydroxy-5-methylphenyl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B249882.png)


![N-[(E)-(3,3-dimethyl-5-oxocyclohexylidene)amino]-3-methoxybenzamide](/img/structure/B249890.png)

![2-[2-[(2Z)-2-butan-2-ylidenehydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B249896.png)